molecular formula C21H33N3O B2837480 (E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411325-13-6

(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2837480
CAS No.: 2411325-13-6
M. Wt: 343.515
InChI Key: PMHGCJRAAJSRGB-NTEUORMPSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction (such as temperature and pH), and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed during the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in different solvents, and its reactivity with common chemical reagents .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at how the compound interacts with biological molecules, and the changes that these interactions cause .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes detailing the appropriate safety measures to take when handling the compound .

Future Directions

This could involve suggesting further studies that could be done to learn more about the compound. For example, if the compound is a new drug, future studies could look at its efficacy in treating disease, its side effects, and its pharmacokinetics .

Properties

IUPAC Name

(E)-N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-23(2)15-9-14-21(25)22-16-18-10-7-8-11-19(18)17-24(3)20-12-5-4-6-13-20/h7-11,14,20H,4-6,12-13,15-17H2,1-3H3,(H,22,25)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHGCJRAAJSRGB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC=CC=C1CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC=CC=C1CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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